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molecular formula C11H12BrNO B8731088 6-bromo-5-methoxy-1,2-dimethyl-1H-indole

6-bromo-5-methoxy-1,2-dimethyl-1H-indole

Cat. No. B8731088
M. Wt: 254.12 g/mol
InChI Key: ZMKDRIALFUMMSC-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (1.02 g, 3.42 mmol) was separated into two round bottom flasks (each with 500 mg of material), followed by the addition of quinoline (2 mL) in each flask. The reaction mixture was heated at 200° C. for 4 hours and was cooled to RT. The two reaction mixture was combined and loaded directly on a silica gel column, eluting with a gradient of 0-20% ethyl acetate in cyclohexane, to give title compound (435 mg). LCMS (A): m/z (M+H)+ 254/256, C11H12BrNO requires 253/255 (acidic).
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](C(O)=O)=[C:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][C:3]=1[O:16][CH3:17].N1C2C(=CC=CC=2)C=CC=1>>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][C:3]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC1=C(C=C2C(=C(N(C2=C1)C)C)C(=O)O)OC
Name
material
Quantity
500 mg
Type
reactant
Smiles
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CUSTOM
Type
CUSTOM
Details
The two reaction mixture
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C=C(N(C2=C1)C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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